

Preparing High-Quality Spheroplasts from Yeast Using Driselase

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Compound of Interest

Compound Name: *Driselase*

Cat. No.: *B13393941*

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the enzymatic preparation of spheroplasts from *Saccharomyces cerevisiae* using **Driselase**. It includes information on the mechanism of action, a summary of relevant quantitative data, and a step-by-step experimental procedure. Additionally, it features diagrams illustrating the experimental workflow and the yeast cell wall integrity signaling pathway.

Introduction

Yeast spheroplasts, cells devoid of their rigid cell wall, are invaluable tools in various biological research areas, including genetics, biochemistry, and molecular biology. They are essential for procedures such as DNA transformation, organelle isolation, and protein extraction.^[1] The enzymatic removal of the yeast cell wall is a critical step in producing viable spheroplasts. **Driselase**, a multi-enzyme preparation derived from the fungus *Irpex lacteus* (formerly classified as *Basidiomycetes* sp.), is an effective agent for this purpose.^{[2][3]} It contains a mixture of cellulases, hemicellulases, and pectinases that work synergistically to degrade the complex polysaccharides of the yeast cell wall.^{[4][5]}

Mechanism of Action

Driselase acts by hydrolyzing the primary structural components of the yeast cell wall, which is mainly composed of β -glucans and mannoproteins. The cellulase and β -glucanase activities in **Driselase** are responsible for breaking down the β -1,3- and β -1,6-glucan polymers that form the structural backbone of the wall.^[2] The other enzymatic activities present in this crude preparation likely contribute to the digestion of other cell wall components, leading to the efficient release of spheroplasts.

The process of cell wall removal triggers the Cell Wall Integrity (CWI) signaling pathway in yeast. This pathway is a crucial cellular stress response mechanism that helps maintain cell integrity.^{[6][7][8]} The CWI pathway is activated by cell surface sensors that detect cell wall stress, leading to the activation of the Rho1 GTPase.^{[6][7]} Rho1, in turn, activates Protein Kinase C (Pkc1), which initiates a MAP kinase cascade (Bck1, Mkk1/2, and Slk2/Mpk1) that ultimately leads to the transcriptional regulation of genes involved in cell wall synthesis and remodeling.^{[9][10]} Understanding this pathway is important, as its activation can influence the physiological state of the resulting spheroplasts.

Quantitative Data Summary

The efficiency of spheroplast formation can be influenced by several factors, including the yeast strain, growth phase, enzyme concentration, and incubation conditions. The following table summarizes quantitative data on the use of **Driselase** for protoplast (spheroplast) production from fungi.

Enzyme	Organism	Enzyme Concentration (mg/mL)	Osmotic Stabilizer	Protoplast Yield (protoplasts /mL)	Reference
Driselase	Fusarium verticillioides	12.5	1 M KCl	1.20×10^7	^[4]
Driselase & Lysing Enzyme	Eutypella sp.	20 (each)	0.75 M NaCl	6.15×10^6	^[11]

Experimental Protocol

This protocol is a general guideline for the preparation of yeast spheroplasts using **Driselase**. Optimization may be required for different yeast strains and specific downstream applications.

Materials:

- Yeast culture (*Saccharomyces cerevisiae*)
- **Driselase**
- Sorbitol (for osmotic support)
- Dithiothreitol (DTT)
- HEPES or Tris buffer
- Sterile water
- Microscope
- Hemocytometer
- Centrifuge

Buffers and Solutions:

- Pre-treatment Buffer (100 mM HEPES-KOH, pH 9.4, 10 mM DTT): Prepare fresh before use.
- Spheroplasting Buffer (50 mM HEPES-KOH, pH 7.2, 1 M Sorbitol): Can be prepared in advance and stored at 4°C.
- **Driselase** Stock Solution (10 mg/mL in Spheroplasting Buffer): Prepare fresh before use.

Procedure:

- Cell Culture and Harvest:
 - Inoculate a single yeast colony into 50 mL of appropriate liquid medium and grow overnight at 30°C with shaking to mid-log phase (OD600 of 0.5-1.0).

- Harvest the cells by centrifugation at 3,000 x g for 5 minutes at room temperature.
- Discard the supernatant and wash the cell pellet with 25 mL of sterile water. Centrifuge again as above.
- Pre-treatment with DTT:
 - Resuspend the cell pellet in 5 mL of freshly prepared Pre-treatment Buffer.
 - Incubate for 15 minutes at room temperature with gentle shaking. This step helps to reduce disulfide bonds in the cell wall mannoproteins, making the cell wall more accessible to the enzymes.
 - Pellet the cells by centrifugation at 3,000 x g for 5 minutes and discard the supernatant.
- Enzymatic Digestion:
 - Gently resuspend the cell pellet in 5 mL of Spheroplasting Buffer.
 - Add the freshly prepared **Driselase** stock solution to a final concentration of 0.5-2.0 mg/mL. The optimal concentration should be determined empirically.
 - Incubate at 30°C with gentle agitation (e.g., 50 rpm) for 15-60 minutes.
- Monitoring Spheroplast Formation:
 - Periodically, take a small aliquot of the cell suspension and mix it with an equal volume of 1% SDS on a microscope slide.
 - Observe under a phase-contrast microscope. Spheroplasts will lyse in the presence of SDS ("ghosts"), while intact cells will not.
 - The reaction is complete when >90% of the cells are converted to spheroplasts.
- Harvesting Spheroplasts:
 - Once the desired level of spheroplasting is achieved, gently pellet the spheroplasts by centrifugation at 1,000 x g for 5 minutes at 4°C.

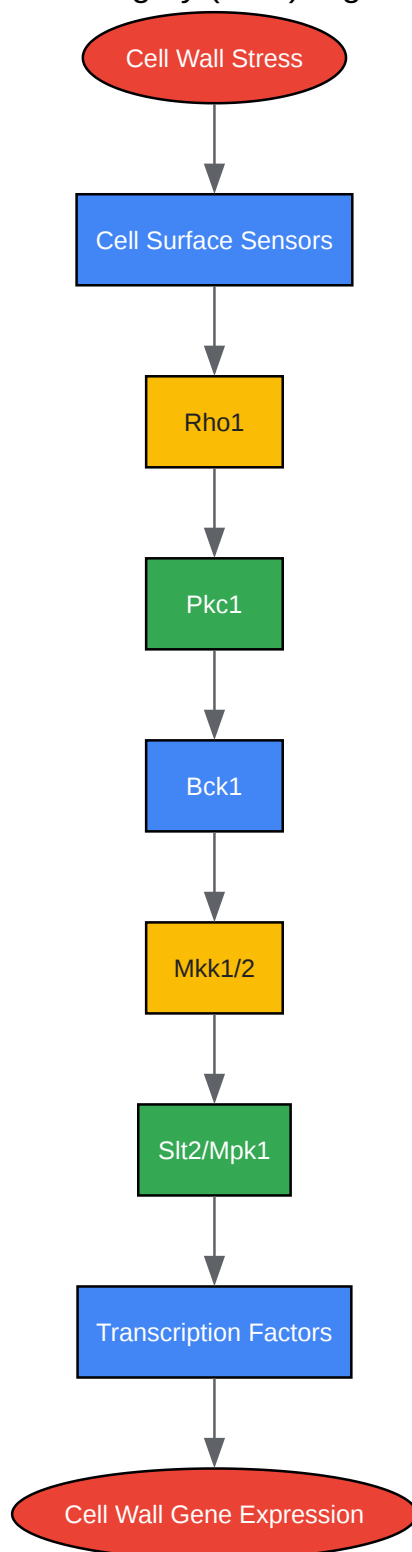
- Carefully remove the supernatant.
- Gently wash the spheroplast pellet twice with 5 mL of cold Spheroplasting Buffer (without enzyme).
- Downstream Applications:
 - The resulting spheroplasts can be resuspended in an appropriate buffer for downstream applications such as lysis for organelle or protein isolation, or for transformation protocols.

Visualizations

Experimental Workflow for Yeast Spheroplast Preparation

Yeast Cell Wall Integrity (CWI) Signaling Pathway

Yeast Cell Wall Integrity (CWI) Signaling Pathway

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Caption: A simplified diagram of the CWI signaling cascade in yeast.

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